

Spectroscopic Characterization of 4-(Piperidin-1-ylmethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **4-(Piperidin-1-ylmethyl)phenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-(Piperidin-1-ylmethyl)phenol**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally verified spectra in the public domain, this guide combines theoretical predictions based on analogous compounds with general experimental protocols.

Molecular Structure and Properties

Chemical Name: **4-(Piperidin-1-ylmethyl)phenol** CAS Number: 56771-63-2

Molecular Formula: **C₁₂H₁₇NO** Molecular Weight: 191.27 g/mol

Structure:

Caption: Molecular structure of **4-(Piperidin-1-ylmethyl)phenol**.

Spectroscopic Data (Predicted)

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Experimental verification is recommended for definitive structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4-(Piperidin-1-ylmethyl)phenol** is expected to show distinct signals corresponding to the protons of the phenol ring, the methylene bridge, and the piperidine ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	Broad Singlet	1H	Phenolic -OH
~ 7.10	Doublet	2H	Aromatic C-H (ortho to -CH ₂ -)
~ 6.80	Doublet	2H	Aromatic C-H (ortho to -OH)
~ 3.60	Singlet	2H	-CH ₂ - (Methylene bridge)
~ 2.40	Multiplet	4H	Piperidine -CH ₂ - (adjacent to N)
~ 1.55	Multiplet	4H	Piperidine -CH ₂ -
~ 1.40	Multiplet	2H	Piperidine -CH ₂ -

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 155.0	Aromatic C-O
~ 130.0	Aromatic C-H (ortho to -CH ₂ -)
~ 128.0	Aromatic C (ipso to -CH ₂ -)
~ 115.0	Aromatic C-H (ortho to -OH)
~ 63.0	-CH ₂ - (Methylene bridge)
~ 54.0	Piperidine -CH ₂ - (adjacent to N)
~ 26.0	Piperidine -CH ₂ -
~ 24.0	Piperidine -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2800	Strong	Aliphatic C-H stretch (piperidine and methylene)
~ 1600, 1500	Medium-Strong	Aromatic C=C stretch
~ 1230	Strong	C-O stretch (phenolic)
~ 1100	Medium	C-N stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of **4-(Piperidin-1-ylmethyl)phenol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Solid State (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Thin Film (if the sample is an oil or can be melted):

- Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.
- Solution:
 - Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).
 - Place the solution in a liquid cell of appropriate path length.

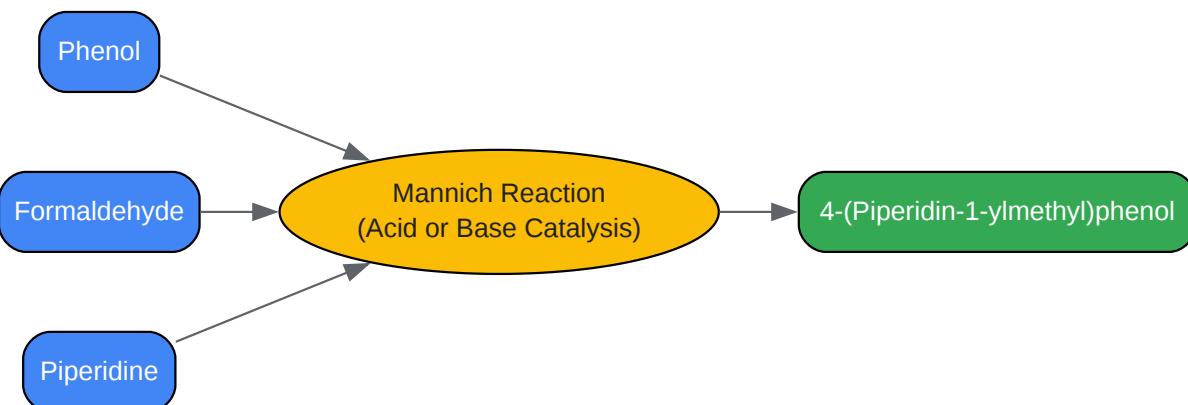
Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the solvent and cell).
- Place the sample in the spectrometer and record the sample spectrum.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthesis and Workflow

4-(Piperidin-1-ylmethyl)phenol is typically synthesized via the Mannich reaction, a three-component condensation reaction.

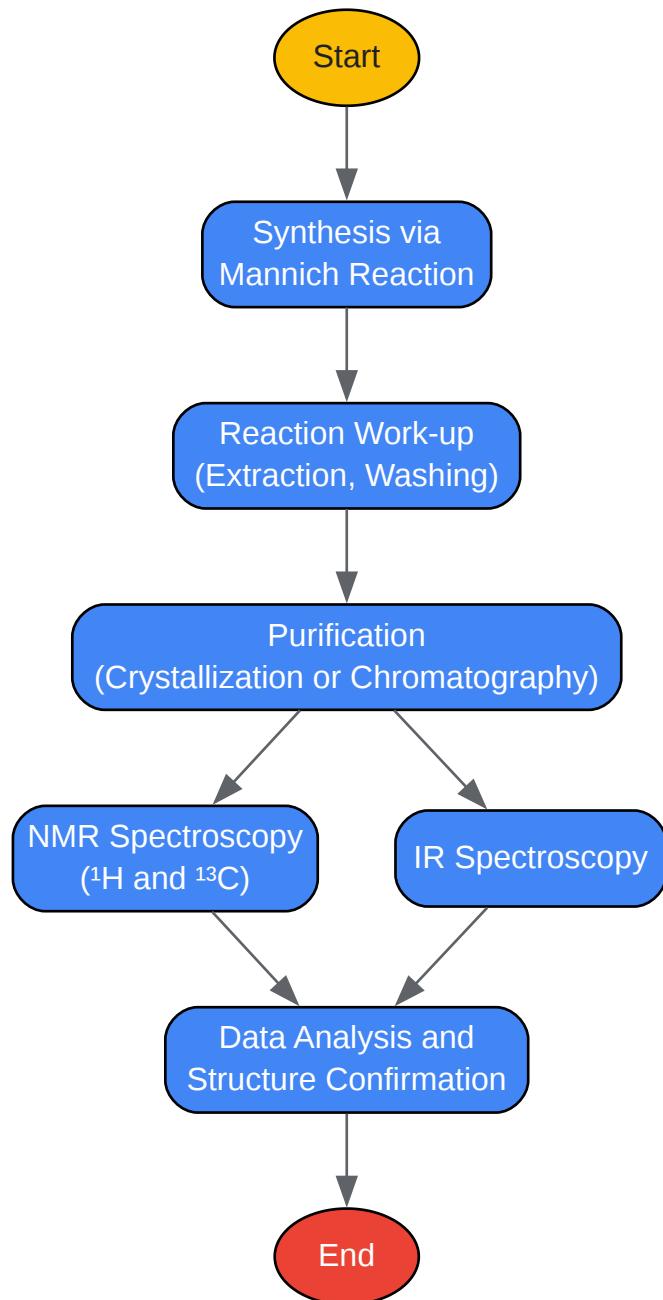
Synthetic Pathway



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Caption: Synthetic pathway for **4-(Piperidin-1-ylmethyl)phenol** via the Mannich reaction.

Experimental Workflow for Synthesis and Characterization

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Caption: General experimental workflow for the synthesis and spectroscopic characterization.

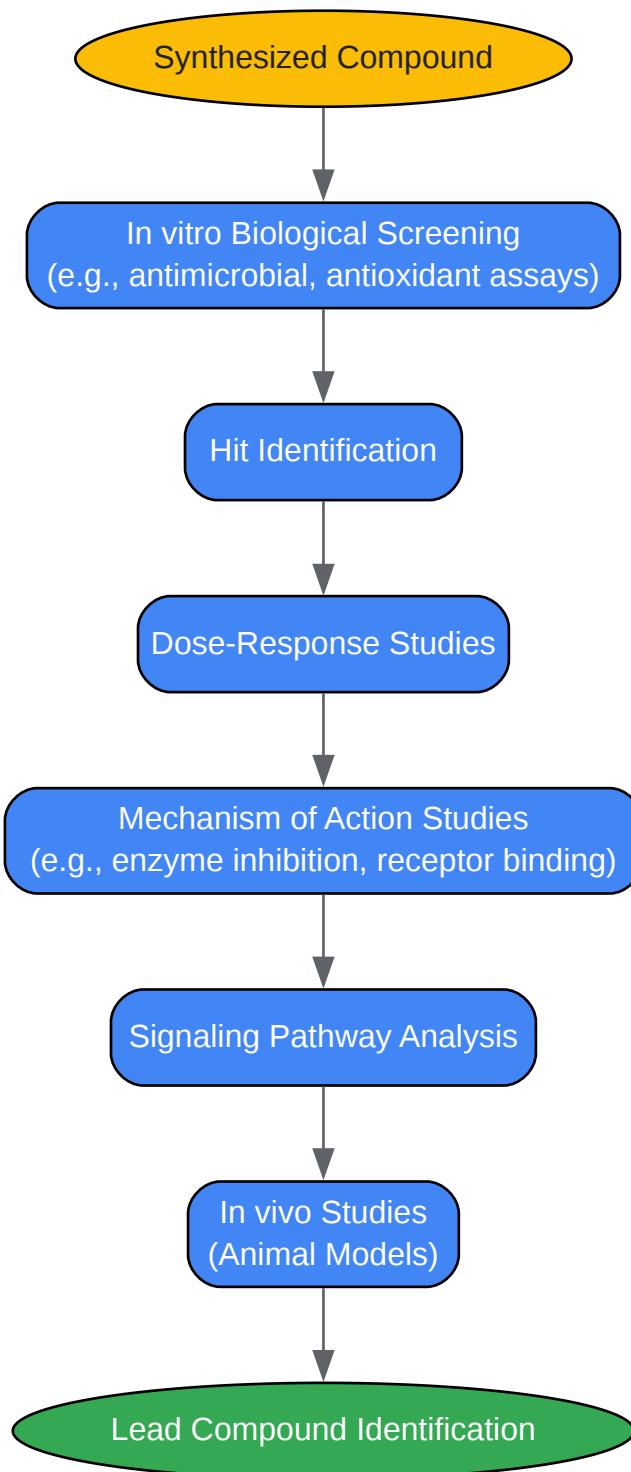
Potential Signaling Pathways and Biological Activity

While specific biological data for **4-(Piperidin-1-ylmethyl)phenol** is scarce, related Mannich bases of phenols have been investigated for a variety of biological activities. The structural motifs present in this molecule, namely the phenol and piperidine rings, are common in pharmacologically active compounds.

Potential areas of biological investigation for this compound could include:

- **Antimicrobial and Antifungal Activity:** Many phenol and piperidine derivatives exhibit antimicrobial properties.
- **Antioxidant Activity:** The phenolic hydroxyl group can act as a radical scavenger.
- **Analgesic and Anti-inflammatory Effects:** These are common activities for compounds containing these scaffolds.
- **Enzyme Inhibition:** The molecule could potentially interact with the active sites of various enzymes.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by **4-(Piperidin-1-ylmethyl)phenol**. A logical workflow for such an investigation is presented below.



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Caption: Logical workflow for the investigation of biological activity and signaling pathways.

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